Boc-Ser(Fmoc-Ile)-OH
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Overview
Description
Boc-Ser(Ile-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ile-Fmoc)-OH typically involves the protection of the serine amino acid with Boc and Fmoc groups. The process begins with the protection of the hydroxyl group of serine using the Boc group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of Boc-Ser(Ile-Fmoc)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Ile-Fmoc)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.
Coupling: Reagents like DIC and HOBt are used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with Boc-Ser(Ile-Fmoc)-OH.
Scientific Research Applications
Boc-Ser(Ile-Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and biotechnology.
Mechanism of Action
The mechanism of action of Boc-Ser(Ile-Fmoc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fmoc groups protect the reactive hydroxyl and amino groups of serine, allowing for selective peptide bond formation. The deprotection steps remove these groups, revealing the functional groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OH: A serine derivative protected only by the Boc group.
Fmoc-Ser-OH: A serine derivative protected only by the Fmoc group.
Boc-Ala(Fmoc)-OH: An alanine derivative with similar protecting groups.
Uniqueness
Boc-Ser(Ile-Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection and allow for greater control in peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides where selective deprotection is required.
Properties
Molecular Formula |
C29H36N2O8 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33) |
InChI Key |
VCCALOWXHFURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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